Cas no 74420-06-7 (4-nitro-7-oxido-1H-pyrrolo[2,3-b]pyridin-7-ium)

4-nitro-7-oxido-1H-pyrrolo[2,3-b]pyridin-7-ium structure
74420-06-7 structure
Product name:4-nitro-7-oxido-1H-pyrrolo[2,3-b]pyridin-7-ium
CAS No:74420-06-7
MF:C7H5N3O3
MW:179.132900953293
MDL:MFCD11007783
CID:541074
PubChem ID:639247

4-nitro-7-oxido-1H-pyrrolo[2,3-b]pyridin-7-ium Chemical and Physical Properties

Names and Identifiers

    • 4-Nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide
    • 1H-PYRROLO[2,3-B]PYRIDINE, 4-NITRO-, 7-OXIDE
    • 4-nitro-1H-pyrrolo[2,3-b]pyridine-7-oxide
    • 4-nitro-7-oxide-7-azaindole
    • 7-hydroxy-4-nitropyrrolo[2,3-b]pyridine
    • 4-nitro-1H-pyrrolo[2,3-b]pyridin-7-oxide
    • 4-nitro-1H-pyrrolo[2,3-b]pyridine-N-oxide
    • 4-nitro-7-oxido-1H-pyrrolo[2,3-b]pyridin-7-ium
    • 4-Nitro-7H-pyrrolo[2,3-b]pyridin-7-ol
    • 74420-06-7
    • 4-nitro-1h-pyrrolo[2,3-b]pyridin-7-ium-7-olate
    • MFCD11007783
    • P10999
    • CS-B0508
    • AKOS006304644
    • starbld0000480
    • AS-50743
    • PB43393
    • ZCA42006
    • 4-NITROPYRROLO[2,3-B]PYRIDIN-7-OL
    • DTXSID40348635
    • SCHEMBL2103779
    • 4-nitro-1H-pyrrolo-[2,3-b]pyridine 7-oxide
    • AFJMMGUFUOHNCQ-UHFFFAOYSA-N
    • 4nitro1hpyrrolo[2,3b]pyridin7ium7olate
    • MDL: MFCD11007783
    • Inchi: InChI=1S/C7H5N3O3/c11-9-4-2-6(10(12)13)5-1-3-8-7(5)9/h1-4,8H
    • InChI Key: AFJMMGUFUOHNCQ-UHFFFAOYSA-N
    • SMILES: [O-][N+]1=CC=C(C2=C1NC=C2)N(=O)=O

Computed Properties

  • Exact Mass: 179.03300
  • Monoisotopic Mass: 179.03309103g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: nothing
  • Topological Polar Surface Area: 83.9Ų
  • Surface Charge: 0
  • XLogP3: 0.9

Experimental Properties

  • Density: 1.684
  • Boiling Point: 463.331°C at 760 mmHg
  • Flash Point: 234.015°C
  • Refractive Index: 1.748
  • PSA: 87.07000
  • LogP: 2.02780

4-nitro-7-oxido-1H-pyrrolo[2,3-b]pyridin-7-ium Security Information

4-nitro-7-oxido-1H-pyrrolo[2,3-b]pyridin-7-ium Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-nitro-7-oxido-1H-pyrrolo[2,3-b]pyridin-7-ium Pricemore >>

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4-nitro-7-oxido-1H-pyrrolo[2,3-b]pyridin-7-ium Related Literature

Additional information on 4-nitro-7-oxido-1H-pyrrolo[2,3-b]pyridin-7-ium

Chemical Profile of 4-nitro-7-oxido-1H-pyrrolo[2,3-b]pyridin-7-ium (CAS No. 74420-06-7)

4-nitro-7-oxido-1H-pyrrolo[2,3-b]pyridin-7-ium, identified by its Chemical Abstracts Service (CAS) number 74420-06-7, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolopyridine class, a structural motif known for its broad spectrum of biological activities and utility in drug development. The presence of a nitro group and an oxo functionality at specific positions within its molecular framework imparts unique reactivity and potential pharmacological properties, making it a subject of intense study in synthetic and computational chemistry.

The molecular structure of 4-nitro-7-oxido-1H-pyrrolo[2,3-b]pyridin-7-ium consists of a fused ring system comprising a pyrrole ring and a pyridine ring, with the nitro group attached at the 4-position and an oxo group at the 7-position. This arrangement creates a highly electrophilic center at the 7-position, which can be exploited for further functionalization or as a binding site for biological targets. The compound’s cationic nature further enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

In recent years, there has been growing interest in developing novel heterocyclic compounds for their potential applications in treating various diseases. Pyrrolopyridine derivatives have been extensively studied due to their role as key scaffolds in numerous bioactive molecules. For instance, related structures have been explored for their antimicrobial, antiviral, and anticancer properties. The nitro group in 4-nitro-7-oxido-1H-pyrrolo[2,3-b]pyridin-7-ium can be reduced to an amine, enabling the introduction of diverse functional groups that may enhance binding affinity to biological targets.

One of the most compelling aspects of this compound is its versatility in synthetic chemistry. The electrophilic center at the 7-position allows for nucleophilic substitution reactions, while the nitro group can be used in diazotization reactions to introduce azido functionalities. These reactions are pivotal in constructing more complex molecular architectures, which are often required for achieving high selectivity and efficacy in drug design. Furthermore, computational studies have suggested that modifications to this core structure could lead to novel ligands for enzymes involved in metabolic pathways relevant to neurological disorders.

The pharmacological potential of 4-nitro-7-oxido-1H-pyrrolo[2,3-b]pyridin-7-ium has not been fully elucidated, but preliminary investigations have hinted at its potential as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are often implicated in cancer and inflammatory diseases. By designing analogs of this compound that retain or enhance kinase inhibition activity while minimizing toxicity, researchers aim to develop new therapeutic agents with improved pharmacokinetic profiles.

Recent advances in green chemistry have also influenced the synthesis of this compound. Researchers are exploring catalytic methods that reduce waste and energy consumption without compromising yield or purity. For example, transition-metal-catalyzed reactions have been employed to construct the pyrrolopyridine core efficiently. Such methodologies align with the broader goal of sustainable pharmaceutical manufacturing, where environmental impact is increasingly considered alongside efficacy and cost-effectiveness.

The role of computational modeling in understanding the behavior of 4-nitro-7-oxido-1H-pyrrolo[2,3-b]pyridin-7-ium cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have provided insights into how this compound interacts with biological targets at an atomic level. These studies not only aid in rational drug design but also help predict potential side effects by identifying off-target interactions early in the development process.

In conclusion,4-nitro-7-oxido-1H-pyrrolo[2,3-b]pyridin-7-ium (CAS No. 74420-06-7) represents a promising scaffold for pharmaceutical innovation. Its unique structural features offer opportunities for designing molecules with tailored biological activities. As research continues to uncover new synthetic strategies and pharmacological applications, this compound is poised to play a significant role in the next generation of therapeutic agents.

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(CAS:74420-06-7)4-nitro-7-oxido-1H-pyrrolo[2,3-b]pyridin-7-ium
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